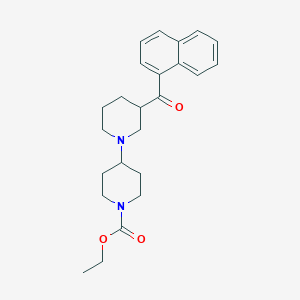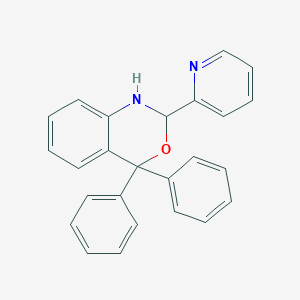
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one, also known as MDPBP, is a synthetic designer drug that belongs to the class of cathinones. It is a potent central nervous system stimulant that has gained popularity in recent years due to its psychoactive effects. MDPBP is often found in illicit drug markets and has been linked to several cases of drug abuse and addiction. In
作用机制
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one increases their concentration in the synapse, leading to increased stimulation of the central nervous system. 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one also acts as a substrate for monoamine transporters, which further increases its potency as a stimulant.
Biochemical and Physiological Effects
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one has been shown to have potent stimulant effects on the central nervous system. It can increase heart rate, blood pressure, and body temperature. 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one can also cause euphoria, increased energy, and alertness. Chronic use of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one can lead to addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one is a useful tool for investigating the effects of stimulants on the central nervous system. It is relatively easy to synthesize and can be used as a reference standard in forensic toxicology. However, the use of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one in lab experiments is limited by its potential for abuse and addiction. Researchers must exercise caution when handling and using 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one in their experiments.
未来方向
There are several future directions for research on 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one. One area of interest is the development of new synthetic cathinones that have similar effects to 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one but with reduced potential for abuse and addiction. Another area of interest is the investigation of the long-term effects of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one on the central nervous system and the development of treatment strategies for addiction and withdrawal symptoms. Additionally, further research is needed to understand the mechanisms of action of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one and its interaction with other neurotransmitter systems in the brain.
Conclusion
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one is a synthetic cathinone that has gained popularity in recent years due to its potent stimulant effects. It is relatively easy to synthesize and has been used in several scientific studies to investigate its effects on the central nervous system. However, the use of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one in lab experiments is limited by its potential for abuse and addiction. Further research is needed to understand the mechanisms of action of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one and its long-term effects on the central nervous system.
合成方法
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one can be synthesized by reacting 4,4'-dichlorobutyrophenone with piperidine and then reacting the resulting product with guanidine. The final product is obtained by methylation of the nitrogen atom in the piperidine ring with methyl iodide. The synthesis of 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one is relatively simple and can be carried out using standard laboratory equipment and reagents.
科学研究应用
4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one has been used in several scientific studies to investigate its effects on the central nervous system. It has been shown to have potent stimulant effects and can increase the release of dopamine, norepinephrine, and serotonin in the brain. 4'-methyl-2,2'-di-1-piperidinyl-4,5'-bipyrimidin-6(1H)-one has also been used as a reference standard in forensic toxicology to identify and quantify the drug in biological samples.
属性
IUPAC Name |
4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14-15(13-20-18(21-14)24-8-4-2-5-9-24)16-12-17(26)23-19(22-16)25-10-6-3-7-11-25/h12-13H,2-11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXCOHCTDFMRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6008732.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![N,N'-bis[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6008749.png)
![methyl 4-methyl-3-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B6008754.png)
![4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6008758.png)
![4-sec-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6008766.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B6008771.png)
![9-(3-chlorophenyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6008773.png)

![2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6008781.png)
![ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6008788.png)

![N-butyl-3-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6008812.png)